Glycine, N-L-arginyl-
Overview
Description
Glycine, N-L-arginyl-: is a dipeptide composed of glycine and L-arginine Glycine is the simplest amino acid, while L-arginine is a semi-essential amino acid known for its role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-L-arginyl- typically involves the coupling of glycine and L-arginine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of Glycine, N-L-arginyl- may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis can be more environmentally friendly and cost-effective, utilizing enzymes like proteases to catalyze the peptide bond formation under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Glycine, N-L-arginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid side chains, particularly the guanidino group of L-arginine.
Reduction: Reduction reactions can affect the disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed: The major products depend on the specific reaction and conditions. For example, oxidation of L-arginine can lead to the formation of ornithine and urea .
Scientific Research Applications
Chemistry: Glycine, N-L-arginyl- is used in peptide synthesis and as a building block for more complex molecules. It serves as a model compound for studying peptide bond formation and stability .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also be used in the development of peptide-based drugs .
Medicine: Glycine, N-L-arginyl- has potential therapeutic applications, including wound healing and immune modulation. It is also explored for its role in cardiovascular health and metabolic regulation .
Industry: In the industrial sector, this compound is used in the production of bioactive peptides and as an additive in various formulations .
Mechanism of Action
The mechanism of action of Glycine, N-L-arginyl- involves its interaction with specific molecular targets and pathways. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, while L-arginine serves as a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune responses . The combined effects of these amino acids can modulate various physiological processes, including neurotransmission, immune function, and cardiovascular health .
Comparison with Similar Compounds
Arginyl-Glycine:
Arginylglycylaspartic Acid: A tripeptide known for its role in cell adhesion and signaling.
Ornithine: A derivative of L-arginine involved in the urea cycle and protein metabolism.
Uniqueness: Glycine, N-L-arginyl- is unique due to its specific sequence and the combined properties of glycine and L-arginine. This combination allows it to participate in diverse biochemical pathways and makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUXCWCKKCZEAW-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178885 | |
Record name | Glycine, N-L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arginylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028709 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2418-67-9 | |
Record name | Glycine, N-L-arginyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arginylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028709 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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